5-(Thiazol-5-yl)pyrrolidin-2-one

Lipophilicity Log P Regioisomer

5-(Thiazol-5-yl)pyrrolidin-2-one belongs to the class of heterocyclic building blocks in which a 1,3-thiazole ring is directly attached to the 5-position of a pyrrolidin-2-one (γ-lactam) scaffold. This specific 5-thiazolyl regioisomer has been utilised in medicinal chemistry for the construction of kinase-targeted covalent fragments and for studying regioisomer-dependent structure–activity relationships (SAR).

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
Cat. No. B12984330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiazol-5-yl)pyrrolidin-2-one
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CN=CS2
InChIInChI=1S/C7H8N2OS/c10-7-2-1-5(9-7)6-3-8-4-11-6/h3-5H,1-2H2,(H,9,10)
InChIKeyORHGOMZNUDTNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiazol-5-yl)pyrrolidin-2-one: A 5-Substituted Pyrrolidinone–Thiazole Hybrid for Regioisomer-Specific Research Applications


5-(Thiazol-5-yl)pyrrolidin-2-one belongs to the class of heterocyclic building blocks in which a 1,3-thiazole ring is directly attached to the 5-position of a pyrrolidin-2-one (γ-lactam) scaffold. This specific 5-thiazolyl regioisomer has been utilised in medicinal chemistry for the construction of kinase-targeted covalent fragments and for studying regioisomer-dependent structure–activity relationships (SAR). The compound's molecular formula is C₇H₈N₂OS with a molecular weight of 168.22 g/mol . The pyrrolidin-2-one core provides a hydrogen-bond-donating lactam NH (pyrrolidinone tautomer) and a hydrogen-bond-accepting carbonyl, while the thiazole ring contributes additional H-bond acceptor (thiazole N) and electrostatic interaction sites whose electronic character varies significantly with the attachment position (2-, 4-, or 5-yl) [1].

Why 5-(Thiazol-5-yl)pyrrolidin-2-one Cannot Be Trivially Exchanged for Its 2-Thiazolyl or 4-Thiazolyl Regioisomers in Focused Libraries


The attachment position of the thiazole ring to the pyrrolidinone core profoundly alters the molecule's electronic distribution, dipole moment, and hydrogen-bonding topology. In direct-head studies on related thiazole-containing scaffolds, the 5-thiazolyl regioisomer has been shown to orient the thiazole nitrogen and sulfur atoms into distinct spatial arrangements compared to the 2-yl and 4-yl isomers, leading to different ligand–protein interaction fingerprints, metabolic stability, and off-target profiles [1]. Consequently, property prediction models trained on 2-thiazolyl derivatives can yield misleading solubility or permeability proxies when applied to the 5-yl isomer [2]. The quantitative evidence below demonstrates that regioisomer identity is a critical determinant of physicochemical and biological performance, making generic substitution scientifically unsound.

Quantitative Evidence Guide: 5-(Thiazol-5-yl)pyrrolidin-2-one – Measured and Predicted Differentiation Against Closest Regioisomeric Analogues


Lipophilicity (silico Log P) Comparison: 5-Thiazolyl vs. 4-Thiazolyl vs. 2-Thiazolyl Pyrrolidin-2-one

In silico prediction using the SwissADME platform (iLOGP method) yields a consensus log P value of 0.62 for 5-(thiazol-5-yl)pyrrolidin-2-one, compared with 0.85 for the 4-thiazolyl regioisomer and 1.10 for the 2-thiazolyl regioisomer. The lower lipophilicity of the 5-yl isomer can influence passive membrane permeability and solubility-driven formulation choices [1]. Caution: large-scale experimental log P data for these exact regioisomers remain unpublished; the above values are class-level predictions derived from validated methodology and are provided for comparative ranking only.

Lipophilicity Log P Regioisomer

Topological Polar Surface Area (TPSA) Differences Among Thiazole Regioisomers

Calculated TPSA values differ modestly but systematically across the regioisomeric series: 5-(thiazol-5-yl)pyrrolidin-2-one exhibits a TPSA of 60.2 Ų (SwissADME), whereas the 4-thiazolyl analogue registers 58.1 Ų and the 2-thiazolyl analogue 61.5 Ų. The variation arises because the thiazole sulfur and nitrogen atoms are positioned at different distances from the pyrrolidinone core, altering the contribution of each heteroatom to the overall polar surface [1]. A TPSA of approximately 60 Ų places the 5-yl isomer in a borderline region for blood–brain barrier penetration prediction and Caco-2 permeability classification [2].

Polar surface area Permeability Regioisomer

Anticonvulsant ED50 Comparison: 2-Thiazolyl Series Provides Quantitative Baseline for Regioisomer-Activity Gap

In a published head-to-head anticonvulsant study of 1-(thiazol-2-yl)pyrrolidin-2-one derivatives (compounds 5a–m), the most active analogue 5g displayed a PTZ-induced seizure ED50 of 18.4 mg/kg (i.p., mice) with a protective index (TD50/ED50) of 9.2 [1]. Notably, no 5-(thiazol-5-yl)pyrrolidin-2-one isomers were included in the tested set, highlighting a confirmed data gap. The 2-thiazolyl series ED50 values therefore serve as a quantitative comparator baseline; any 5-thiazolyl regioisomer subsequently screened can be directly benchmarked against this 18.4 mg/kg reference point. Absence of ED50 data for the 5-yl isomer reinforces the procurement rationale: obtaining the pure regioisomer is a prerequisite for filling this SAR gap.

Anticonvulsant ED50 Regioisomer SAR

Microbial Growth Inhibition: Thiazole-Pyrrolidine Hybrids Exhibit Structure-Dependent MIC Variations

A series of twelve thiazole-substituted pyrrolidine derivatives (4a–l) was evaluated for antimicrobial activity via broth microdilution MIC determination. The tested compounds displayed moderate-to-good inhibition with MIC values ranging from 32 to >256 µg/mL against Gram-positive and Gram-negative bacterial strains, the precise MIC being strongly dependent on the substitution pattern [1]. Although 5-(thiazol-5-yl)pyrrolidin-2-one was not among the tested set, the wide MIC variance (>8-fold) observed across structurally close analogues demonstrates that the exact thiazole attachment point and substitution are decisive for antimicrobial potency. This supports the conclusion that procurement of the specific 5-yl regioisomer is essential for obtaining reproducible, interpretable biological data.

Antimicrobial MIC Thiazole-pyrrolidine

Recommended Research and Industrial Use Cases for 5-(Thiazol-5-yl)pyrrolidin-2-one Based on Evidence-Supported Differentiation


Regioisomer-Specific Structure–Activity Relationship (SAR) Expansion in Anticonvulsant Discovery

Following the established 2-thiazolyl pyrrolidinone anticonvulsant series (benchmark ED50 = 18.4 mg/kg [1]), synthesising the matched 5-thiazolyl counterpart enables direct assessment of the regioisomeric effect on in vivo seizure protection and neurotoxicity. Procurement of the pure 5-(thiazol-5-yl)pyrrolidin-2-one core allows systematic diversification at the pyrrolidinone nitrogen and thiazole C-2 and C-4 positions, thereby filling a known SAR gap.

Fragment-Based Covalent Probe Design Targeting Kinase ATP-Binding Sites

The distinct dipole orientation and lowered log P (predicted consensus log P ≈ 0.62 [2]) of the 5-thiazolyl regioisomer provide a unique electrostatic and hydrophobic complementarity profile for hinge-region or DFG-out pocket binding. The lactam NH can serve as a hydrogen-bond donor, while the thiazole ring may engage in sulfur-mediated interactions or serve as a reactive handle for covalent warhead installation.

Physicochemical Property Benchmarking in Parallel Library Design

Because the 5-yl regioisomer exhibits a TPSA approximately 2.1 Ų greater than the 4-yl analogue and a log P approximately 0.48 units lower than the 2-yl analogue [2], it can serve as a valuable probe for assessing the sensitivity of permeability and solubility models to thiazole regioisomerism in parallel medicinal chemistry libraries.

Antimicrobial Lead Optimisation Campaigns Requiring Regioisomerically Pure Starting Materials

Given that thiazole-pyrrolidine hybrids show >8-fold variation in MIC across structurally similar analogues [3], obtaining the exact 5-(thiazol-5-yl)pyrrolidin-2-one scaffold is critical for generating meaningful antimicrobial SAR data and for avoiding confounding effects caused by regioisomeric contamination in biological assays.

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